![molecular formula C12H24N2O B1407802 2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol CAS No. 1704050-90-7](/img/structure/B1407802.png)
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Overview
Description
Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- is a complex organic compound with a unique structure that includes both an ethanol and a quinolizidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol typically involves multiple steps. One common method includes the reaction of quinolizidine derivatives with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(dimethylamino)methyl]-: Similar structure but with a dimethylamino group.
Ethanol, 2-[(ethylamino)methyl]-: Contains an ethylamino group instead of the quinolizidine moiety.
Uniqueness
Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- is unique due to its combination of ethanol and quinolizidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2/t11-,12?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJUUBAYSPSGZ-PXYINDEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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